molecular formula C12H18FN3O3S B3006680 4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2361895-89-6

4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride

Cat. No. B3006680
CAS RN: 2361895-89-6
M. Wt: 303.35
InChI Key: VGOKNGOKSVABEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EPMSF and is a potent inhibitor of serine proteases. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.

Mechanism of Action

The mechanism of action of EPMSF involves the covalent modification of the active site of serine proteases. This modification occurs through the formation of a stable covalent bond between the sulfonyl fluoride group of EPMSF and the active site serine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity.
Biochemical and Physiological Effects:
EPMSF has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a serine protease inhibitor, EPMSF has been shown to inhibit the activity of other enzymes, including cysteine proteases and metalloproteases. This compound has also been shown to have anti-inflammatory effects, as well as the ability to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPMSF in lab experiments is its potency as a serine protease inhibitor. This compound has been shown to be effective at inhibiting several different types of serine proteases, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using EPMSF is its potential for off-target effects. Because this compound can inhibit other types of enzymes in addition to serine proteases, it is important to carefully consider its use in specific experimental contexts.

Future Directions

There are many potential future directions for research involving EPMSF. One area of research could focus on the development of more specific inhibitors of individual serine proteases, which could help to elucidate the specific roles of these enzymes in various biological processes. Another area of research could involve the use of EPMSF in the development of new therapies for inflammatory diseases or immune disorders. Additionally, EPMSF could be used as a tool for screening potential drug candidates for their effects on serine protease activity.

Synthesis Methods

The synthesis of EPMSF involves several steps, including the reaction of 2-ethoxypyridine with piperazine, followed by the addition of chlorosulfonyl isocyanate. This reaction produces the intermediate compound 4-(2-ethoxypyridin-5-ylmethyl)piperazine-1-sulfonyl chloride, which is then treated with sodium fluoride to yield EPMSF.

Scientific Research Applications

EPMSF has been widely studied for its potential applications in scientific research. It is a potent inhibitor of serine proteases, which play important roles in many physiological processes. This compound has been shown to inhibit several different types of serine proteases, including trypsin, chymotrypsin, and elastase. As a result, EPMSF has been used to study the role of these enzymes in various biological processes.

properties

IUPAC Name

4-[(5-ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O3S/c1-2-19-12-4-3-11(14-9-12)10-15-5-7-16(8-6-15)20(13,17)18/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOKNGOKSVABEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)CN2CCN(CC2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.